![molecular formula C18H17N5S2 B14515493 N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-17-4](/img/structure/B14515493.png)
N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound known for its unique structure and properties. This compound features a guanidine core substituted with two 4-methyl-1,3-benzothiazol-2-yl groups and an additional methyl group on the nitrogen atom. Its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1,3-benzothiazol-2-amine with a guanidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the application and the biological system involved.
相似化合物的比较
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)guanidine: Lacks the methyl groups, resulting in different chemical properties.
N,N’-Bis(4-methylbenzothiazol-2-yl)urea: Contains a urea core instead of guanidine, affecting its reactivity and applications.
Uniqueness
N’‘-Methyl-N,N’-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
62540-17-4 |
|---|---|
分子式 |
C18H17N5S2 |
分子量 |
367.5 g/mol |
IUPAC 名称 |
2-methyl-1,3-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H17N5S2/c1-10-6-4-8-12-14(10)20-17(24-12)22-16(19-3)23-18-21-15-11(2)7-5-9-13(15)25-18/h4-9H,1-3H3,(H2,19,20,21,22,23) |
InChI 键 |
FMAXBWMRLPPPLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=NC)NC3=NC4=C(C=CC=C4S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


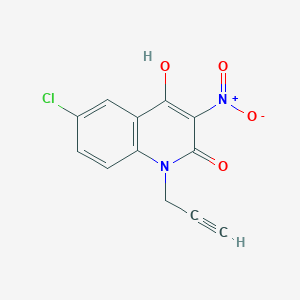


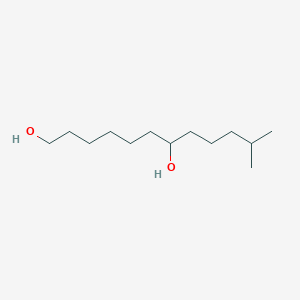
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
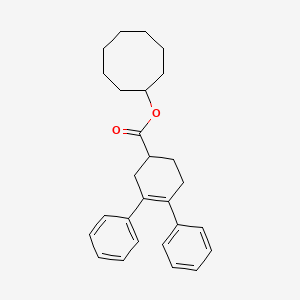
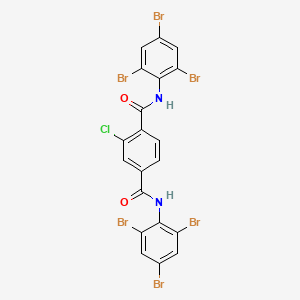
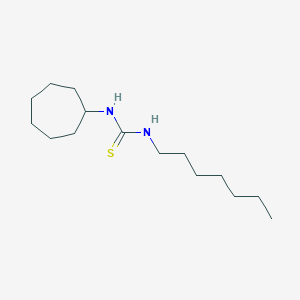
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
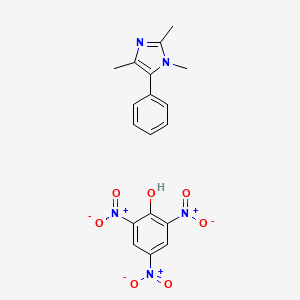
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)


